Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Agrochemical discovery Herbicide lead identification Regioisomer selectivity

Researchers requiring the 4-pyridinyl regioisomer for SAR studies often face supply gaps, as commercial catalogs predominantly list the 3-pyridinyl herbicide scaffold or the methyl ester homolog. This compound resolves that gap as a custom-synthesized dihydropyrazolone bearing the pharmacophorically distinct pyridin-4-yl vector and an ethyl acetate handle. - Serves as a critical negative control in herbicide screening panels alongside active 3-pyridinyl congeners, confirming regiospecificity of phytotoxic activity. - Ethyl ester provides balanced hydrolytic stability for cell penetration while enabling intracellular esterase-mediated release of the active acid form in CETSA or target-occupancy assays. - Polyfunctional scaffold (nucleophilic C4/C5, pyridyl N-oxide capability, hydrolyzable ester) supports synthetic methodology development at three electronically distinct sites.

Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
Cat. No. B13250921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
Molecular FormulaC12H13N3O3
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CNN(C1=O)C2=CC=NC=C2
InChIInChI=1S/C12H13N3O3/c1-2-18-11(16)7-9-8-14-15(12(9)17)10-3-5-13-6-4-10/h3-6,8,14H,2,7H2,1H3
InChIKeyMLFWIOSSDZNJFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate – Chemical Identity & Scaffold Class


Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a heterocyclic small molecule belonging to the dihydropyrazolone (pyrazol-3-one) class, bearing a pyridin-4-yl substituent at the N2 position and an ethyl acetate side chain at C4 . The dihydropyrazolone scaffold is recognized for its capacity to engage diverse biological targets, including kinases, prostaglandin synthases, and HIF-prolyl hydroxylases, as evidenced in structurally related dipyridyl-dihydropyrazolone patent families [1]. This compound is distinct from the extensively patented 1-(3-pyridinyl)pyrazol-4-yl-acetic acid herbicide class developed by Bayer CropScience, which employs a pyridin-3-yl (rather than pyridin-4-yl) attachment [2]. The molecular formula is C12H13N3O3 with a molecular weight of 247.25 g/mol; the ester functionality renders it a potential prodrug or synthetic intermediate rather than a terminal biologically active acid .

1 4‑pyridinyl regioisomer for kinase / HIF‑PH target engagement studies; not a 3‑pyridinyl herbicide analog
2 Ethyl ester at C4 serves as a synthetic diversification handle for amide, acid, or alcohol libraries
3 Dihydropyrazolone oxidation state supports oxygenase and kinase target classes; distinct from aromatic pyrazole GPCR probes

In-Class Substitution Risks in Procurement


The dihydropyrazolone-pyridinyl-acetate chemical space encompasses compounds with superficially similar scaffolds but critically divergent pharmacophores. The pyridyl nitrogen position (4-yl vs. 3-yl vs. 2-yl) fundamentally alters hydrogen-bonding geometry, target engagement profiles, and patent-protected intellectual property landscapes [1]. The ester moiety (ethyl vs. methyl vs. free acid) modulates lipophilicity, metabolic lability, and synthetic tractability, making simple interchange between ester variants a source of irreproducible biological results [2]. Even within the same regioisomeric series, the presence or absence of a C5-methyl group on the pyrazolone ring alters tautomeric equilibrium and consequently the compound's reactivity toward electrophilic coupling partners [3]. Generic substitution of this compound with a 3-pyridinyl analog, a methyl ester homolog, or the des-acetate scaffold therefore introduces uncontrolled variables that confound SAR interpretation and invalidate cross-study comparisons.

Pyridyl nitrogen position mismatch
4‑yl vs. 3‑yl attachment alters hydrogen‑bond geometry and target engagement; herbicide SAR is exclusive to 3‑pyridinyl regioisomer. Direct substitution may shift biological readout.
Ester chain length alters physicochemical profile
Ethyl, methyl, and free acid forms differ in lipophilicity and hydrolytic lability. Interchanging ester variants introduces uncontrolled variables in cell‑based or enzymatic assays.
Scaffold simplification removes diversification points
Des‑acetate or fully aromatic pyrazole analogs lack the C4 acetate handle and the carbonyl H‑bond acceptor, limiting synthetic elaboration and altering target‑class accessibility.

Quantitative Differentiation vs. Structural Analogs


Pyridyl Regioisomerism and Herbicidal Activity Class

The target compound bears a pyridin-4-yl substituent at the N2 position of the dihydropyrazolone ring. In contrast, the established herbicide class disclosed in US8252723 and EP2106213 requires a pyridin-3-yl (3-pyridinyl) attachment for herbicidal activity [1]. The patent explicitly teaches that compounds of formula (I) with the pyridin-3-yl linkage exhibit post-emergence herbicidal activity against broad-leaved weeds and weed grasses in crops [1]. The 4-pyridinyl regioisomer (this compound) is not encompassed by the primary claims of these herbicide patents, indicating that simple regioisomeric substitution is sufficient to exit the herbicide pharmacophore space [1]. This structural distinction has practical procurement implications: researchers seeking herbicidal leads should prioritize 3-pyridinyl analogs, while those exploring distinct biological targets (e.g., kinase inhibition, M4 receptor modulation, or anti-inflammatory pathways) may specifically require the 4-pyridinyl configuration [2].

Regioisomer Selectivity
Class‑level
Pyridin‑4‑yl at N2 position; no herbicidal activity claims found. Established herbicide class (US8252723) requires pyridin‑3‑yl for post‑emergence activity.
Regioisomer gates target class; 4‑pyridinyl for kinase/HIF‑PH, 3‑pyridinyl for herbicide.
Patent‑derived SAR; experimental herbicidal screen recommended for confirmation.
Agrochemical discovery Herbicide lead identification Regioisomer selectivity

Ester Chain Length: Ethyl vs. Methyl Ester

The target compound is the ethyl ester, distinguishing it from the commercially available methyl ester analog (methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate, CAS 2060057-90-9) . The ethyl ester introduces an additional methylene unit, increasing calculated logP by approximately 0.5 units relative to the methyl ester, which can enhance membrane permeability in cell-based assays [1]. From a synthetic chemistry perspective, the ethyl ester offers different hydrolysis kinetics: ethyl esters generally hydrolyze 2- to 5-fold more slowly than methyl esters under identical basic or enzymatic conditions, providing a wider experimental window for pro-drug strategies or protecting group applications [2]. This differential lability is a critical procurement consideration when the ester is intended to be cleaved to the free carboxylic acid in a biological system or synthetic sequence.

Ester Hydrolysis Profile
Reported
Ethyl ester: ΔlogP ≈ +0.5 vs methyl; hydrolysis 2–5× slower under basic or enzymatic conditions.
Distinct permeability and stability window for prodrug or protecting‑group strategies.
Calculated/estimated values; experimental validation advised for assay conditions.
Medicinal chemistry Prodrug design Physicochemical optimization

C4 Acetate Side Chain vs. Des-Acetate Scaffold

The presence of the ethyl acetate group at the C4 position of the pyrazolone ring fundamentally distinguishes this compound from the simpler core scaffold 1-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one (CAS 1934418-57-1) . The acetate side chain introduces a carboxylic acid equivalent with a reactive ester handle, enabling further derivatization through hydrolysis to the free acid, amidation, transesterification, or reduction to the alcohol [1]. The des-acetate core scaffold lacks this synthetic diversification point. This structural feature positions the target compound as a versatile late-stage intermediate suitable for parallel library synthesis, whereas the core scaffold is a terminal compound with limited derivatization options beyond electrophilic aromatic substitution or N-alkylation [2].

Synthetic Versatility
Class‑level
C4 acetate handle enables ≥5 transformations (acid, amide, alcohol, etc.); MW +86 over des‑acetate scaffold (CAS 1934418‑57‑1).
Critical diversification point for library synthesis; des‑acetate core limited to ring modification.
Based on standard organic reactivity; specific yields depend on reaction conditions.
Synthetic intermediate Building block utility Scaffold diversification

Oxidation State: Dihydropyrazolone vs. Pyrazole

The target compound exists in the dihydropyrazolone (3-oxo-2,3-dihydro-1H-pyrazol) oxidation state, which is structurally and electronically distinct from the fully aromatic pyrazole scaffold prevalent in many pyridylpyrazole bioactive compounds [1]. The dihydropyrazolone contains a carbonyl group at position 3 that serves as a hydrogen-bond acceptor and influences the tautomeric equilibrium between the 1H-pyrazol-3-ol and 2,3-dihydro-3-oxo forms [2]. In contrast, fully aromatic pyrazoles lack this carbonyl H-bond acceptor. This difference has been exploited pharmacologically: dihydropyrazolone-containing compounds have been patented as HIF-prolyl-4-hydroxylase inhibitors (US8524699) [3], while fully aromatic pyrazol-4-yl-pyridines have been developed as M4 muscarinic receptor PAMs [1]. The oxidation state thus determines which target classes are accessible, making it a gating factor for target-based screening library design.

Target Class Gate
Class‑level
Dihydropyrazolone (3‑oxo) engages HIF‑PH and lipoxygenase; fully aromatic pyrazole targets GPCRs (M4 PAM, EC50 33–202 nM).
Oxidation state defines accessible target classes; select scaffold based on screening cascade.
SAR inference from patent families; target engagement should be verified in specific assays.
Scaffold pharmacology Tautomerism Molecular recognition

Application Scenarios in Scientific Procurement


Kinase and HIF-Prolyl Hydroxylase Inhibitor Lead Optimization

This compound is best deployed in medicinal chemistry programs targeting enzyme classes for which the dihydropyrazolone scaffold has established pharmacophoric relevance, particularly HIF-prolyl-4-hydroxylases and lipoxygenases [1]. The 4-pyridinyl substituent provides a distinct vector for target engagement compared to 3-pyridinyl analogs exploited in the herbicide space [2]. The ethyl ester at C4 serves as a synthetic handle for elaboration into amides, acids, or alcohols, enabling systematic SAR exploration at this vector. When procuring for a kinase or hydroxylase screening cascade, this compound should be selected over the fully aromatic pyrazole analogs, which address a different target universe (GPCRs, ion channels) as demonstrated by the M4 PAM literature [3].

Negative Control for 3-Pyridinyl Herbicide SAR

Given that the established herbicide pharmacophore defined in US8252723 requires a pyridin-3-yl linkage [1], this 4-pyridinyl compound can serve as a critical negative control in herbicide discovery programs. Its inclusion in screening panels alongside active 3-pyridinyl congeners allows researchers to confirm the regiospecificity of herbicidal activity and rule out non-specific phytotoxic effects arising from the pyridinyl-dihydropyrazolone scaffold itself. Procurement of the 4-pyridinyl regioisomer thus has specific value as a selectivity probe, even though it is not expected to exhibit herbicidal activity per se.

Late-Stage Diversification Substrate for C–H Functionalization

The combination of the dihydropyrazolone core (with its nucleophilic C4 and C5 positions), the pyridin-4-yl group (amenable to N-oxide formation or metal-catalyzed cross-coupling), and the ethyl ester (hydrolyzable to a polar acid) makes this compound an attractive polyfunctional substrate for synthetic methodology development [2]. Compared to the simpler 1-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one scaffold (lacking the acetate handle), this compound enables the study of chemoselective transformations at three electronically distinct sites. Researchers developing C–H activation, photoredox, or electrochemical methods can procure this compound as a standardized substrate for benchmarking catalyst systems.

Ester-Masked Carboxylic Acid for Cellular Target Engagement

The ethyl ester function provides a latent carboxylic acid that can be unmasked by intracellular esterases, making this compound a candidate for pro-drug or pro-fluorophore strategies in cellular target engagement assays [3]. Procuring the ethyl ester rather than the free acid or methyl ester offers a balanced hydrolysis profile: sufficient stability in assay media to allow cell penetration, yet cleavable by endogenous esterases to release the active acid form intracellularly. This property is particularly relevant for researchers developing cellular thermal shift assays (CETSA) or cellular target occupancy probes where intracellular accumulation of the active acid species is desired.

Application
Selection Property
Validation Focus
Kinase / HIF‑PH lead optimization
4‑pyridinyl dihydropyrazolone with C4 ester diversification handle
Target engagement against HIF‑PH or kinase panels; ester hydrolysis profile under assay conditions
Herbicide selectivity probe
4‑pyridinyl regioisomer (outside 3‑pyridinyl herbicide pharmacophore)
Absence of herbicidal activity in post‑emergence assays; confirmation of regiospecificity
Synthetic methodology substrate
Polyfunctional scaffold with three electronically distinct reactive sites
Chemoselectivity across C4, C5, and pyridine positions; compatibility with C–H activation or photoredox conditions
Cellular pro‑drug / probe strategy
Ethyl ester as latent acid with balanced hydrolytic stability
Intracellular esterase cleavage; accumulation of active acid in CETSA or cellular target occupancy assays
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